molecular formula C29H29N7O2S B12383911 Topoisomerase I inhibitor 15

Topoisomerase I inhibitor 15

Cat. No.: B12383911
M. Wt: 539.7 g/mol
InChI Key: PHQGLWXGKBEJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Topoisomerase I inhibitor 15 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication and transcription by relaxing supercoiled double-stranded DNA. By inhibiting this enzyme, this compound stabilizes the topoisomerase I cleavage complex, preventing the religation of DNA strands, leading to DNA damage, cell cycle arrest, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Topoisomerase I inhibitor 15 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process often includes purification steps such as crystallization, chromatography, and recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Topoisomerase I inhibitor 15 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

Topoisomerase I inhibitor 15 has a wide range of scientific research applications, including:

Mechanism of Action

Topoisomerase I inhibitor 15 exerts its effects by stabilizing the topoisomerase I cleavage complex, preventing the religation of DNA strands. This leads to the accumulation of DNA breaks, which in turn triggers cell cycle arrest and apoptosis. The molecular targets and pathways involved include the DNA damage response pathway and the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

Topoisomerase I inhibitor 15 is unique compared to other topoisomerase I inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:

This compound stands out due to its improved pharmacokinetic profile and reduced off-target toxicities, making it a promising candidate for further development and clinical application .

Properties

Molecular Formula

C29H29N7O2S

Molecular Weight

539.7 g/mol

IUPAC Name

2-[[4-ethyl-5-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C29H29N7O2S/c1-2-36-28(21-10-13-24-25(18-21)31-27(30-24)20-8-11-23(37)12-9-20)32-33-29(36)39-19-26(38)35-16-14-34(15-17-35)22-6-4-3-5-7-22/h3-13,18,37H,2,14-17,19H2,1H3,(H,30,31)

InChI Key

PHQGLWXGKBEJEJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O

Origin of Product

United States

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